molecular formula C17H25N3O3S B5845275 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

Cat. No.: B5845275
M. Wt: 351.5 g/mol
InChI Key: RWYPHEUKNIBFSN-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide is an organic compound with the molecular formula C₁₇H₂₅N₃O₃S. This compound is characterized by the presence of a morpholine ring, a pyrrolidine ring, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(1E)-1-(morpholin-4-yl)ethylidene]benzenesulfonamide
  • N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

Uniqueness

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide is unique due to the presence of both morpholine and pyrrolidine rings, which confer specific chemical and biological properties. This structural combination enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(NE)-4-methyl-N-(1-morpholin-4-yl-2-pyrrolidin-1-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(14-19-8-2-3-9-19)20-10-12-23-13-11-20/h4-7H,2-3,8-14H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPHEUKNIBFSN-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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